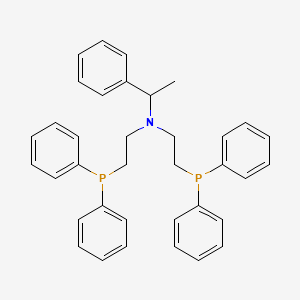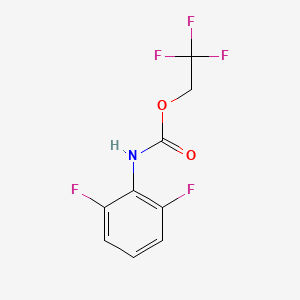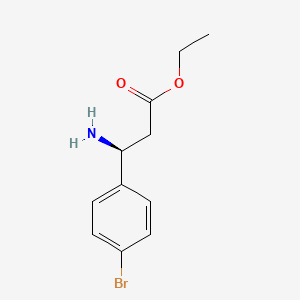![molecular formula C21H46NO6P B12089962 azanium;1-[(E)-octadec-9-enoxy]-3-phosphonooxypropan-2-olate](/img/structure/B12089962.png)
azanium;1-[(E)-octadec-9-enoxy]-3-phosphonooxypropan-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azanium;1-[(E)-octadec-9-enoxy]-3-phosphonooxypropan-2-olate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines an azanium ion with a phosphonooxy group and an octadec-9-enoxy chain, making it a subject of interest for researchers in chemistry, biology, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azanium;1-[(E)-octadec-9-enoxy]-3-phosphonooxypropan-2-olate typically involves a multi-step process. One common method includes the reaction of octadec-9-enol with phosphorus oxychloride under controlled conditions to form the phosphonooxy intermediate. This intermediate is then reacted with azanium ions in the presence of a suitable solvent, such as dimethylformamide (DMF), to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions
Azanium;1-[(E)-octadec-9-enoxy]-3-phosphonooxypropan-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonooxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphonates. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Azanium;1-[(E)-octadec-9-enoxy]-3-phosphonooxypropan-2-olate has diverse applications in scientific research, including:
Chemistry
Catalysis: The compound can act as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Material Science: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability and conductivity.
Biology
Biochemical Studies: The compound is used to study enzyme mechanisms and protein interactions due to its ability to mimic natural substrates.
Drug Development: It serves as a lead compound in the development of new pharmaceuticals targeting specific biochemical pathways.
Medicine
Therapeutics: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and metabolic disorders.
Diagnostics: The compound is used in diagnostic assays to detect specific biomolecules in biological samples.
Industry
Agriculture: It is used in the formulation of agrochemicals to enhance crop protection and yield.
Environmental Science: The compound is employed in environmental monitoring and remediation processes to detect and neutralize pollutants.
Mecanismo De Acción
The mechanism of action of azanium;1-[(E)-octadec-9-enoxy]-3-phosphonooxypropan-2-olate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, it can modulate signaling pathways by interacting with cell surface receptors, influencing cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Ammonium Compounds: Similar to azanium compounds, ammonium compounds like ammonium chloride and ammonium nitrate have significant industrial and biological applications.
Uniqueness
Azanium;1-[(E)-octadec-9-enoxy]-3-phosphonooxypropan-2-olate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C21H46NO6P |
|---|---|
Peso molecular |
439.6 g/mol |
Nombre IUPAC |
azanium;1-[(E)-octadec-9-enoxy]-3-phosphonooxypropan-2-olate |
InChI |
InChI=1S/C21H42O6P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-19-21(22)20-27-28(23,24)25;/h9-10,21H,2-8,11-20H2,1H3,(H2,23,24,25);1H3/q-1;/p+1/b10-9+; |
Clave InChI |
KSHWVUWZOAKCRK-RRABGKBLSA-O |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCCOCC(COP(=O)(O)O)[O-].[NH4+] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCOCC(COP(=O)(O)O)[O-].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(4-bromophenyl)propyl]cyclopropanamine](/img/structure/B12089899.png)



![(4S)-4-Cyclohexyl-1-[[hydroxy(4-phenylbutyl)phosphinyl]acetyl]-L-Proline Phenylmethyl Ester](/img/structure/B12089913.png)




amine](/img/structure/B12089944.png)


